molecular formula C15H14N2O2 B8704754 o-Methoxybenzaldehyde benzoylhydrazone CAS No. 39575-27-4

o-Methoxybenzaldehyde benzoylhydrazone

Cat. No.: B8704754
CAS No.: 39575-27-4
M. Wt: 254.28 g/mol
InChI Key: AIIBNESYBYQXIS-LFIBNONCSA-N
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Description

o-Methoxybenzaldehyde benzoylhydrazone is a Schiff base ligand of significant interest in materials science and coordination chemistry. Scientific research has demonstrated its primary application as a key precursor in the synthesis of metal complexes, particularly with copper (Cu) and nickel (Ni). These complexes have been studied for their potential as functional additives. When incorporated into polyurethane coatings, the ligand and its metal complexes have shown excellent properties as flame retardants and antimicrobial agents, with the metal complexes often exhibiting enhanced activity compared to the ligand alone . The compound acts as a versatile ligand, coordinating to metal ions through its azomethine nitrogen and carbonyl oxygen atoms, forming stable chelate rings around the central metal ion . Its molecular formula is C15H14N2O2, and it has a molecular weight of 254.28 g/mol . This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

39575-27-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-10-6-5-9-13(14)11-16-17-15(18)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b16-11+

InChI Key

AIIBNESYBYQXIS-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: The primary method for synthesizing o-methoxybenzaldehyde benzoylhydrazone involves the condensation of o-methoxybenzaldehyde with benzoylhydrazine.

    Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Methoxybenzaldehyde benzoylhydrazone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Ligand Synthesis: o-Methoxybenzaldehyde benzoylhydrazone is used as a ligand in coordination chemistry to form complexes with various metal ions.

Biology:

    Antimicrobial Activity: The compound and its metal complexes have shown significant antimicrobial activity against various bacterial and fungal strains.

Medicine:

    Pharmacological Studies: Research has indicated potential pharmacological applications, including antitumor and antiviral activities.

Industry:

    Flame Retardants: The compound is used in the development of flame retardant materials for industrial applications.

Mechanism of Action

The mechanism of action of o-methoxybenzaldehyde benzoylhydrazone involves its ability to coordinate with metal ions through its azomethine nitrogen and carbonyl oxygen atoms. This coordination can disrupt biological processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form stable complexes with metal ions enhances its flame retardant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazones

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Hydrazones
Compound Name Melting Point (°C) Solubility Key Substituents Reference
o-Methoxybenzaldehyde benzoylhydrazone Not reported Ethanol-soluble o-Methoxybenzaldehyde, benzoyl
N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide >250 DMSO-soluble Trihydroxybenzylidene, 4-methoxy
Salicylaldehyde benzoylhydrazone (SBH) 180–182 (semicarbazone) Polar solvents Salicylaldehyde, benzoyl
2,4-Dimethoxy-4-hydroxybenzaldehyde benzoylhydrazone Not reported Organic solvents Dimethoxy, hydroxy, benzoyl

Key Observations :

  • Substituent Effects: The presence of electron-donating groups (e.g., methoxy, hydroxy) enhances solubility in polar solvents but reduces thermal stability compared to non-polar derivatives. For example, N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide exhibits a high melting point (>250°C) due to intermolecular hydrogen bonding .
  • o-Methoxybenzaldehyde vs.

Key Observations :

  • Antiproliferative Activity : SBH derivatives are well-documented for their DNA synthesis inhibition, attributed to the hydroxyl group’s role in chelating metal ions critical for enzymatic processes. The o-methoxy variant may exhibit reduced chelation capacity but improved membrane permeability due to higher lipophilicity .
  • Smooth Muscle Modulation : Pyrrole-2-carbaldehyde derivatives (e.g., compound I in ) reduce ileal contraction amplitude (0.61 ± 0.7 g to <0.3 g) via calcium channel blockade. The absence of a pyrrole ring in this compound likely limits similar efficacy .

Q & A

Q. What are the standard synthetic routes for preparing o-Methoxybenzaldehyde benzoylhydrazone, and how can reaction conditions be optimized?

The synthesis typically involves condensing o-methoxybenzaldehyde with benzoylhydrazine under reflux in a polar aprotic solvent (e.g., ethanol or dichloromethane). Acid catalysts like acetic acid or POCl3 may enhance yield . Optimization includes monitoring reaction time, temperature (70–90°C), and stoichiometric ratios (1:1 aldehyde-to-hydrazine). Purity is improved via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identify C=N stretching (~1600 cm<sup>−1</sup>) and N-H bending (~3200 cm<sup>−1</sup>) .
  • NMR : <sup>1</sup>H NMR confirms methoxy protons (~δ 3.8–4.0 ppm) and hydrazone NH (~δ 8.5–9.5 ppm). <sup>13</sup>C NMR distinguishes carbonyl (C=O, ~δ 165–170 ppm) and imine (C=N, ~δ 150–155 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

The hydrazone acts as:

  • A ligand precursor for transition-metal complexes (e.g., Cu(II) or Zn(II)) in catalysis .
  • A building block for heterocycles (e.g., triazoles or indoles) via cyclization reactions .
  • A chelating agent in analytical chemistry for metal ion detection .

Advanced Research Questions

Q. How do electrochemical properties influence the reactivity of this compound in aprotic media?

Cyclic voltammetry studies in DMF or acetonitrile reveal a two-electron reduction process at the C=N bond. The methoxy group stabilizes the radical intermediate, altering reduction potentials. Contradictions in reported potentials may arise from solvent polarity or reference electrode differences . Controlled-potential electrolysis coupled with UV-Vis monitoring can resolve mechanistic pathways .

Q. What computational methods are used to predict the biological activity of hydrazone derivatives?

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthesis .
  • QSAR Models : Relate substituent effects (e.g., methoxy position) to bioactivity .

Q. How can researchers address contradictions in solubility or toxicity data for this compound?

  • Solubility : Use Hansen solubility parameters to select solvents. Conflicting reports may stem from polymorphic forms; characterize via XRD .
  • Toxicity : Validate acute toxicity (e.g., LD50) using zebrafish or murine models. Discrepancies often arise from impurity profiles—employ HPLC-MS for batch analysis .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzaldehyde moiety or vary the hydrazine substituent (e.g., pyridyl vs. phenyl) .
  • Bioisosteric Replacement : Substitute the methoxy group with ethoxy or halogen atoms to improve pharmacokinetics .
  • Hybridization : Conjugate with pharmacophores like coumarin or thiazole to target specific enzymes .

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